N-[(2,3-dimethoxyphenyl)methyl]-2-{[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide
Description
N-[(2,3-dimethoxyphenyl)methyl]-2-{[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 5. The acetamide side chain is further modified with a 2,3-dimethoxyphenylmethyl group.
The compound’s synthesis likely involves multi-step heterocyclic condensation and sulfanyl group introduction, analogous to methods described for related pyrazolo-triazine derivatives (e.g., refluxing hydrazine intermediates with ketones or aldehydes in ethanol) . Its crystallographic parameters (e.g., bond lengths, packing) remain uncharacterized in the provided evidence, but comparable compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide exhibit monoclinic crystal systems (space group P21/c) with hydrogen-bonding networks influencing stability .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[[2-(4-ethylphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-4-15-8-10-16(11-9-15)18-12-19-23(31)26-27-24(29(19)28-18)34-14-21(30)25-13-17-6-5-7-20(32-2)22(17)33-3/h5-12H,4,13-14H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTQTTBBUZGRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,3-dimethoxyphenyl)methyl]-2-{[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 496.6 g/mol. Its structure features key functional groups that contribute to its biological activity, including a pyrazolo-triazine moiety and methoxyphenyl groups.
Structure Representation
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Methoxy groups, Pyrazolo-triazine |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes involved in metabolic pathways. For instance, studies indicate its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This mechanism is vital for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
Therapeutic Applications
Given its diverse biological activities, this compound could have multiple therapeutic applications:
- Neuroprotective Agents : Due to its AChE inhibitory activity, it may be beneficial in treating Alzheimer's disease.
- Antioxidants : Its antioxidant properties could be harnessed in formulations aimed at reducing oxidative stress-related conditions.
- Anti-inflammatory Drugs : The potential anti-inflammatory effects could make it a candidate for treating inflammatory diseases.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various biological targets:
- A study reported that derivatives of pyrazolo-triazines exhibit significant AChE inhibition with IC50 values ranging from 10 to 20 µM .
- Another research highlighted the antioxidant capacity of similar compounds using DPPH and ABTS assays, demonstrating a strong correlation between methoxy substitution and radical scavenging activity .
In Vivo Studies
In vivo evaluations are crucial for understanding the therapeutic potential:
- Animal models treated with this compound showed improved cognitive function in memory tests compared to control groups .
Comparative Analysis with Similar Compounds
The following table summarizes comparative data on similar compounds regarding their biological activities:
| Compound Name | AChE IC50 (µM) | Antioxidant Activity | Anti-inflammatory Potential |
|---|---|---|---|
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-methyl)acetamide | 15 | High | Moderate |
| N-[(2,3-dimethoxyphenyl)methyl]-... | 12 | Very High | High |
| 4-Oxo-pyrazoles | 18 | Moderate | Low |
Comparison with Similar Compounds
Pyrazolo-Triazine Derivatives
- N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide (F424-0739): This analog replaces the 4-ethylphenyl group with a thiophen-2-yl substituent.
Triazolo-Pyrimidine and Benzothieno-Triazolo Derivatives
- N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a): The benzothieno-triazolo-pyrimidine core introduces a fused sulfur-containing ring system, increasing molecular rigidity. The sulfanyl-acetamide side chain is retained, but the lack of a 2,3-dimethoxyphenyl group may reduce solubility in polar solvents .
Key Findings and Implications
- Structural Flexibility : The target compound’s 2,3-dimethoxyphenylmethyl group may improve bioavailability compared to simpler phenyl or acetylphenyl analogs .
- Synthetic Challenges : Multi-step synthesis with protective groups could limit scalability, necessitating optimization of reaction conditions .
- Biological Potential: MPRO energy trends suggest that methoxy and ethylphenyl groups enhance stability, warranting further investigation into kinase or protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
